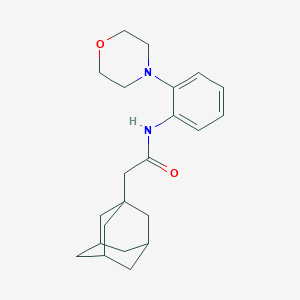![molecular formula C17H13N5OS B244562 3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244562.png)
3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is not fully understood. However, it has been suggested that it may exert its anticancer effects by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also exert its anti-inflammatory effects by reducing the production of inflammatory cytokines. Its neuroprotective effects may be due to its ability to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models. Additionally, it has been shown to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide in lab experiments is its potential to inhibit the growth of cancer cells, making it a promising candidate for anticancer drug development. Additionally, its anti-inflammatory and neuroprotective effects make it a potential candidate for the treatment of inflammatory and neurological disorders. However, the limitations of using this compound in lab experiments include its relatively low solubility and stability, which may affect its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on 3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide. One direction is to further investigate its mechanism of action in order to understand how it exerts its various biochemical and physiological effects. Another direction is to explore its potential use as an anticancer agent, as well as its potential use in the treatment of inflammatory and neurological disorders. Additionally, further research is needed to optimize its solubility and stability in order to improve its effectiveness in vivo.
Métodos De Síntesis
The synthesis of 3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide involves several steps. The first step involves the synthesis of 4-(1,2,4-triazol-3-yl)benzenamine, followed by the synthesis of 4-(6-amino-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)benzenamine. The final step involves the reaction of 4-(6-amino-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)benzenamine with 3-methylbenzoyl chloride to yield 3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide.
Aplicaciones Científicas De Investigación
3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has potential applications in various fields of scientific research. It has been studied for its potential use as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it has shown anti-inflammatory effects in animal models. Additionally, it has been studied for its potential use in the treatment of neurological disorders, as it has shown neuroprotective effects in animal models.
Propiedades
Fórmula molecular |
C17H13N5OS |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
3-methyl-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide |
InChI |
InChI=1S/C17H13N5OS/c1-11-3-2-4-13(9-11)15(23)19-14-7-5-12(6-8-14)16-21-22-10-18-20-17(22)24-16/h2-10H,1H3,(H,19,23) |
Clave InChI |
OCSCRHVKAUBDCI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{3-[(4-ethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244484.png)
![N-{3-[(3,4-dimethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244485.png)
![N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B244486.png)
![N-{4-methoxy-3-[(3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B244487.png)
![N-{4-methoxy-3-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B244488.png)
![5-bromo-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B244490.png)
![N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B244491.png)
![N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide](/img/structure/B244492.png)
![N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244494.png)
![N-(4-methoxy-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B244495.png)
![N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244496.png)
![N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244497.png)
![N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B244501.png)